6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOVETPPRHXNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions using a base such as triethylamine (Et3N) as a catalyst. The reaction involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with alkylating agents to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s structural similarity to certain alkaloids makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as an inhibitor of protein kinases, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Target Compound :
Comparisons :
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2) :
Cytotoxic Agents
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) :
N4-(4-Methoxyphenyl)-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (Compound 9) :
Coordination Ligands
- N-(2-(Diphenylphosphaneyl)ethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-amine (L2) :
Substituent-Driven Property Modifications
- Thienyl-Substituted Derivatives (e.g., 5a–5e): Structure: Thiophene at position 2/4.
- 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine :
Pyrimidine vs. Pyridine Core
- 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6) :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Adsorption and Electronic Properties
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is a heterocyclic compound characterized by a bicyclic structure that includes a cyclopentane ring fused to a pyridine ring. This compound exhibits significant biological activity, particularly in pharmacological applications, due to its unique chemical properties and structural features. The presence of the amine group at the 2-position enhances its reactivity and potential therapeutic applications.
The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine can be attributed to several mechanisms:
- Calcium Channel Antagonism : The compound acts as an antagonist of calcium channels, which are crucial for various cellular processes. By binding to these channels, it inhibits their function, thereby affecting calcium-dependent signaling pathways.
- Hypoglycemic Activity : It has been identified as having hypoglycemic effects, which may be beneficial in the treatment of diabetes.
- Protein Kinase Inhibition : The compound shows potential as an inhibitor of protein kinases such as FGFR1, which are important targets in cancer therapy.
In Vitro Studies
- Calcium Channel Studies : Research has demonstrated that 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine effectively inhibits calcium influx in various cell types, leading to altered cellular metabolism and signaling pathways. This inhibition can have downstream effects on muscle contraction and neurotransmitter release.
- Hypoglycemic Effects : In animal models, the compound exhibited significant reductions in blood glucose levels, indicating its potential use as an antidiabetic agent. The exact pathways involved are still under investigation but may relate to enhanced insulin sensitivity.
- Anticancer Activity : In studies focusing on cancer cell lines, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival .
In Vivo Studies
In vivo studies have further validated the efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine:
- Pain Management : In formalin tests for nociception in rodents, compounds derived from this structure demonstrated dose-dependent analgesic effects, suggesting potential applications in pain management therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine | Bicyclic structure with amine at position 2 | Calcium channel antagonist; hypoglycemic |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Similar structure but lacks amine group | Reduced biological activity compared to the amine derivative |
| 2,3-Cyclopentenopyridine | Bicyclic structure without additional functional groups | Less diverse biological activity |
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine typically involves multicomponent condensation reactions using malononitrile and various aldehydes under optimized conditions. The resulting compound can undergo further derivatization to enhance its biological properties .
Q & A
Q. What are the common synthetic routes for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives, and how do substituent variations affect reaction efficiency?
Methodological Answer: Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine are typically synthesized via multi-step organic reactions. For example:
- Cyclocondensation : Cyclopentanone derivatives are reacted with substituted amines or thiophenes under acidic conditions to form the fused pyridine core .
- Chlorination : Chlorine or thiophenyl groups are introduced via electrophilic substitution, with yields varying based on substituent steric/electronic effects (e.g., 34% yield for 4-chloro-6-methyl derivatives) .
- Functionalization : Amino or carbonitrile groups are added through nucleophilic substitution or condensation, requiring precise stoichiometry and temperature control .
Key Factor : Substituents like electron-withdrawing groups (e.g., Cl) reduce reaction efficiency due to steric hindrance, while electron-donating groups (e.g., methoxy) improve regioselectivity .
Q. How can researchers characterize 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives analytically?
Methodological Answer: Comprehensive characterization involves:
- Spectroscopy :
- Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 74.23% calc. vs. 74.43% found) .
- Mass Spectrometry : Confirm molecular ions (e.g., HRMS m/z 278.0725 for C₁₃H₁₄N₂O₃S) .
Q. What safety protocols are critical when handling 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to health hazards (H300: toxic if swallowed; H373: organ damage with prolonged exposure) .
- Storage : Store in inert atmospheres at 2–8°C to prevent decomposition .
- Emergency Response : For spills, use absorbent materials (e.g., sand) and avoid water to prevent environmental contamination (H420: hazardous to aquatic life) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological potential of these derivatives?
Methodological Answer:
- Substituent Screening : Test analogs with varied substituents (e.g., 4-thiophenyl, 4-methoxyphenyl) to assess cytotoxicity or receptor binding .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to quantify IC₅₀ values. For example, 4-chloro derivatives show potent cytotoxicity in cancer cell lines .
- Computational Docking : Predict binding affinities using software like AutoDock to prioritize synthetic targets .
Example Table :
Q. How can computational methods streamline reaction optimization for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for cyclocondensation .
- Feedback Loops : Integrate experimental yields (e.g., 56% for chlorination ) with computational data to refine synthetic protocols iteratively .
Q. How should researchers resolve contradictions in analytical data across studies?
Methodological Answer:
- Case Study : Discrepancies in elemental analysis (e.g., S: 10.43% calc. vs. 10.54% found ) may arise from hygroscopic impurities.
- Validation Steps :
- Repeat experiments under anhydrous conditions.
- Cross-validate with X-ray crystallography to confirm molecular packing .
- Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
